![molecular formula C17H28N2O3S B3829455 N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
Overview
Description
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide, also known as S1P1 receptor modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide). N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking. By modulating N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide, N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide can prevent immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can reduce the number of immune cells in the bloodstream, prevent the migration of immune cells to inflamed tissues, and reduce cytokine production. It can also reduce the severity of symptoms in animal models of autoimmune diseases and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide is its selectivity for N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide. This allows for targeted modulation of immune cell trafficking without affecting other aspects of immune function. However, one of the limitations of using N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide. One area of focus is the development of more potent and selective N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide modulators. Another area of interest is the investigation of the potential therapeutic applications of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide to optimize its use in clinical settings.
Scientific Research Applications
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. It has also shown promising results in treating cancer, asthma, and cardiovascular diseases.
properties
IUPAC Name |
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-3-4-5-6-14-7-9-17(10-8-14)23(21,22)18-15-11-16(13-20)19(2)12-15/h7-10,15-16,18,20H,3-6,11-13H2,1-2H3/t15-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQYTCILKEWEL-CVEARBPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2CC(N(C2)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C[C@H](N(C2)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.